![molecular formula C16H23N3O2 B13775984 benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)
benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C16H25N3O2. It is a derivative of azetidine and pyrrolidine, which are small ring azaheterocycles. These structures are of significant interest due to their utility as building blocks in the synthesis of various amino acid derivatives and complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate involves multiple steps, including ring-opening reactions, cyclization, and substitution. For instance, the synthesis of related azetidine and aziridine compounds can involve ring-opening, cyclization, substitution, reduction, and debenzylation reactions starting from benzylamine and epichlorohydrin.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing these synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the number of steps, and employing robust purification techniques to ensure the desired purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to prepare stable N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions, such as alkylation, are common for introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various alkyl groups, leading to a diverse array of functionalized compounds.
Aplicaciones Científicas De Investigación
Benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate serves as a precursor in the synthesis of constrained heterocyclic diamino acid derivatives. These derivatives are valuable in the development of new pharmaceuticals and other complex organic molecules. The compound’s structural relatives and synthetic precursors are extensively discussed in scientific literature, highlighting its utility in synthesizing complex amino acid structures.
Mecanismo De Acción
The mechanism of action of benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in medicinal chemistry and drug development .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other azetidine and pyrrolidine derivatives, such as:
- 1-Cbz-3-Cyanoazetidine
- 1-Cbz-Azetidine-3-carboxylic acid
- Methyl 1-Cbz-azetidine-3-carboxylate
- Benzyl 3-iodoazetidine-1-carboxylate
Uniqueness
Benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate is unique due to its specific combination of azetidine and pyrrolidine rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for synthesizing constrained heterocyclic diamino acid derivatives and exploring new chemical spaces in drug development.
Propiedades
Fórmula molecular |
C16H23N3O2 |
|---|---|
Peso molecular |
289.37 g/mol |
Nombre IUPAC |
benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O2/c17-8-14-9-19(10-14)15-6-7-18(11-15)16(20)21-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2 |
Clave InChI |
IMJNDWDQGGGJDF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1N2CC(C2)CN)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride](/img/structure/B13775901.png)
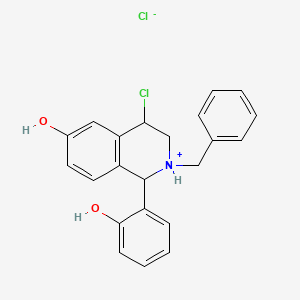
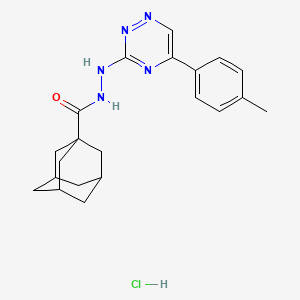

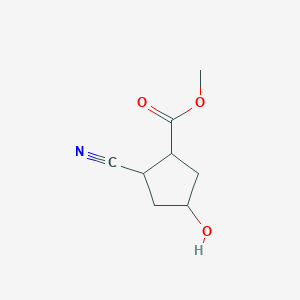
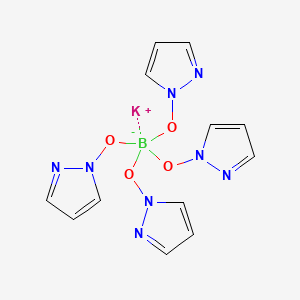
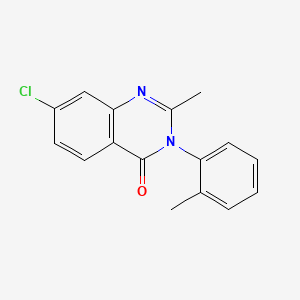
![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)
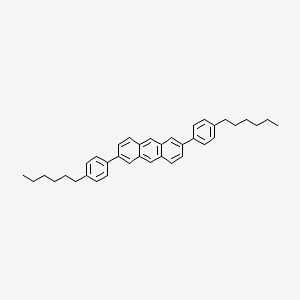
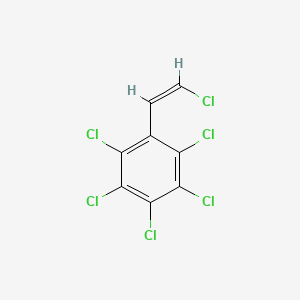
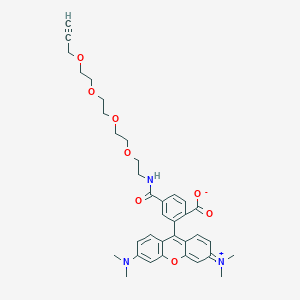

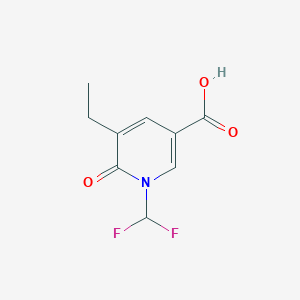
![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
